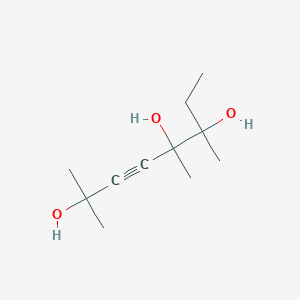

2,5,6-Trimethyloct-3-yne-2,5,6-triol

Description

Structure

3D Structure

Properties

CAS No. |

57442-09-8 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

2,5,6-trimethyloct-3-yne-2,5,6-triol |

InChI |

InChI=1S/C11H20O3/c1-6-10(4,13)11(5,14)8-7-9(2,3)12/h12-14H,6H2,1-5H3 |

InChI Key |

RKLJXYPMJOGPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)(C#CC(C)(C)O)O)O |

Origin of Product |

United States |

Structural Significance and Complexity of Polyhydroxylated Alkynes

Polyhydroxylated alkynes are organic molecules that feature at least one carbon-carbon triple bond and multiple hydroxyl groups. This combination of functional groups imparts a unique blend of structural and chemical properties to these molecules.

The hydroxyl groups, on the other hand, introduce polarity and the capacity for hydrogen bonding. The presence of multiple hydroxyl groups can significantly impact the solubility of the compound in polar solvents and allows for a range of reactions, including esterification, etherification, and oxidation. The relative positions of the hydroxyl groups can also lead to intramolecular interactions, influencing the compound's conformation and reactivity.

The complexity of polyhydroxylated alkynes like 2,5,6-Trimethyloct-3-yne-2,5,6-triol arises from the interplay between the alkyne and the multiple hydroxyl functionalities. This can lead to complex stereochemistry, with multiple chiral centers, and a rich and varied chemical reactivity.

Overview of Research Trajectories for Multifunctional Octyne Derivatives

Retrosynthetic Analysis for the this compound Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The core structure features a central C-C triple bond and three stereogenic centers at C2, C5, and C6, each bearing a hydroxyl group.

A primary disconnection can be made at the C4-C5 bond, breaking the molecule into two key fragments: a propargylic alcohol derivative and a protected diol fragment. This approach leads to a convergent synthesis, which can be highly efficient.

Disconnection A (C4-C5 bond): This disconnection simplifies the target molecule into two main building blocks: a protected 3-methylbut-1-yn-3-ol (Fragment A) and a protected 3,4-dimethylhexane-2,3-diol derivative (Fragment B). The acetylide of Fragment A could then be coupled with an electrophilic version of Fragment B.

Another logical disconnection is directly across the alkyne (C3-C4 bond), which would involve the coupling of two smaller fragments, for instance, via an acetylide addition to a carbonyl compound. youtube.comyoutube.comyoutube.comchemmunity.comkhanacademy.org

Disconnection B (C3-C4 bond): This approach would involve the generation of an acetylide from a protected 2-methylbut-3-yn-2-ol, which would then react with a suitable keto-alcohol precursor for the C5 and C6 portion of the molecule.

A further retrosynthetic approach could involve the sequential construction of the carbon skeleton followed by stereoselective installation of the hydroxyl groups. For instance, an initial alkyne-containing backbone could be synthesized and then subjected to stereocontrolled dihydroxylation or other oxidation reactions.

Stereoselective Approaches to this compound

The presence of three chiral centers at C2, C5, and C6 necessitates a high degree of stereocontrol during the synthesis. Various stereoselective strategies can be employed to achieve the desired diastereomer and enantiomer of this compound. ethz.ch

Achieving the correct relative stereochemistry between the three hydroxyl groups is a significant challenge. Diastereoselective reactions can be employed to control the formation of new stereocenters relative to existing ones.

Chelation-Controlled Addition: In a scenario where one of the chiral centers is established, the addition of a nucleophile to a nearby carbonyl group can be directed by chelation control. For example, if the stereocenter at C5 is in place, the introduction of the hydroxyl group at C6 via the reduction of a ketone can be influenced by the neighboring hydroxyl group, often requiring a suitable protecting group to facilitate chelation with the reagent.

Substrate-Controlled Reactions: The inherent stereochemistry of the substrate can direct the stereochemical outcome of a reaction. acs.orgnih.gov For instance, the diastereoselectivity of an epoxidation-ring-opening sequence to install the C5 and C6 diol can be controlled by the existing stereocenter at C2.

The following table illustrates potential diastereoselective reactions that could be employed in the synthesis of a precursor to this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) |

| Aldol Addition | Chiral aldehyde | Lithium enolate | >90:10 |

| Grignard Addition | α-chiral ketone | Alkynylmagnesium bromide | 85:15 |

| Directed Reduction | β-hydroxy ketone | Zn(BH4)2 | >95:5 |

To obtain an enantiomerically pure product, enantioselective methods must be utilized to establish the absolute stereochemistry of the chiral centers. nih.govnih.gov

Asymmetric Alkynylation: The tertiary propargylic alcohol at C2 can be constructed via the enantioselective addition of a protected propargyl nucleophile to acetone. nii.ac.jpnih.govorganic-chemistry.org Chiral catalysts, such as those based on BINOL-metal complexes, can promote high enantioselectivity. mdpi.comnih.gov

Asymmetric Dihydroxylation: If the synthesis proceeds through an intermediate containing a double bond between C5 and C6, Sharpless Asymmetric Dihydroxylation can be employed to install the vicinal diol with high enantioselectivity.

Chiral Pool Synthesis: Utilizing a starting material that already contains one of the required stereocenters from the chiral pool (e.g., a derivative of lactic acid or an amino acid) can be an effective strategy.

The table below provides examples of enantioselective reactions relevant to the synthesis of the chiral centers in this compound.

| Reaction Type | Substrate | Chiral Catalyst/Reagent | Enantiomeric Excess (e.e.) |

| Asymmetric Alkynylation | Ketone | Zn(OTf)2 / (+)-N-methylephedrine | up to 99% |

| Asymmetric Allylation | Aldehyde | Chiral Boron Reagent | up to 98% |

| Asymmetric Epoxidation | Allylic alcohol | Ti(OiPr)4 / DET | >95% |

In substrate-controlled synthesis, the existing stereochemistry within the molecule dictates the stereochemical outcome of subsequent transformations. acs.orgnih.gov This can be a powerful tool in complex molecule synthesis. For example, a chiral center established early in the synthesis can direct the formation of subsequent stereocenters.

One potential strategy involves the stereoselective reduction of a ketone at C5, where the stereochemical outcome is directed by a pre-existing chiral center at C2. The relative orientation of substituents on the acyclic chain can favor the approach of the reducing agent from one face of the carbonyl group over the other, leading to a high degree of diastereoselectivity. The choice of reducing agent and reaction conditions can significantly influence the level of stereocontrol.

Protecting Group Chemistry for the Hydroxyl and Alkyne Functionalities in this compound Synthesis

The presence of multiple hydroxyl groups and a terminal alkyne (in synthetic intermediates) necessitates a careful protecting group strategy to prevent unwanted side reactions. cureffi.orggelest.comccspublishing.org.cnrsc.orggrafiati.com

Hydroxyl Protecting Groups: The three hydroxyl groups in the target molecule have different steric environments and may require different protecting groups to allow for selective deprotection.

Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are commonly used for protecting alcohols due to their stability and the availability of a wide range of deprotection conditions. The steric bulk of the silyl group can be used to differentiate between the hydroxyl groups.

Benzyl ethers (e.g., Bn): These are stable to a wide range of conditions and can be removed by hydrogenolysis.

Acetals and Ketals (e.g., acetonide): These can be used to protect 1,2- or 1,3-diols simultaneously.

Alkyne Protecting Groups: In many synthetic routes, the terminal alkyne will be introduced at a late stage. However, if a terminal alkyne is present in an early intermediate, its acidic proton may need to be protected.

Trialkylsilyl groups (e.g., TMS, TES, TIPS): These are the most common protecting groups for terminal alkynes. gelest.comccspublishing.org.cn They are easily installed and can be removed with fluoride (B91410) reagents (e.g., TBAF) or under basic conditions. The choice of the silyl group can influence its lability, allowing for selective deprotection.

The following table summarizes common protecting groups and their typical deprotection conditions relevant to the synthesis of this compound.

| Functional Group | Protecting Group | Deprotection Conditions |

| Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | TBAF, HF, AcOH |

| Hydroxyl | Bn (Benzyl) | H2, Pd/C |

| 1,2-Diol | Acetonide | Aqueous acid |

| Alkyne | TMS (Trimethylsilyl) | K2CO3/MeOH, TBAF |

A well-designed protecting group strategy is paramount for the successful synthesis of this compound, ensuring that each synthetic step proceeds with high chemo- and regioselectivity.

Novel Reagents and Catalytic Systems in the Synthesis of this compound

The construction of the this compound framework, characterized by two tertiary alcohol functionalities and an internal alkyne, presents unique synthetic challenges. Overcoming these challenges often involves the use of highly reactive organometallic reagents and carefully designed catalytic systems to control reactivity and selectivity.

A plausible and efficient approach to synthesizing this molecule involves the nucleophilic addition of organometallic reagents to carbonyl precursors. The Favorsky reaction, a classic method for the synthesis of acetylenic alcohols, provides a foundational strategy. jcgtm.org This reaction involves the condensation of an alkyne with a ketone in the presence of a strong base. jcgtm.org

Modern advancements have introduced a variety of catalytic systems that enhance the efficiency and selectivity of such transformations. These systems often aim to mitigate side reactions, such as enolization and reduction, which can be prevalent when using highly basic organometallic reagents with sterically hindered ketones. researchgate.net

One of the most powerful and versatile methods for the formation of tertiary alcohols is the Grignard reaction. organic-chemistry.orgwikipedia.orgchemguide.co.uk This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, a retrosynthetic analysis might involve the reaction of an appropriate acetylenic Grignard reagent with a hydroxyketone precursor. The general mechanism proceeds through a nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the tertiary alcohol. libretexts.org

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of alcohols from carbonyl compounds. libretexts.org Their higher reactivity can be advantageous in certain cases, though it may also lead to lower selectivity.

Recent research has focused on the development of catalytic systems that can promote the addition of organometallic reagents to ketones with greater efficiency and selectivity. For instance, the use of cerium(III) chloride as an additive in Grignard reactions (the Nozaki-Hiyama-Kishi reaction) can enhance nucleophilicity while reducing basicity, thereby minimizing side reactions. organic-chemistry.org Furthermore, catalytic amounts of transition metals like zinc, titanium, and indium have been employed to facilitate these additions.

The table below summarizes representative catalytic systems and reagents that could be employed in the key bond-forming steps for the synthesis of this compound, based on analogous transformations reported in the literature.

| Catalyst/Reagent System | Precursor 1 | Precursor 2 | Product Type | Typical Yield (%) | Reference |

| MeMgBr/CeCl₃ | Acetylenic ketone | Methyl Grignard | Tertiary alcohol | 85-95 | organic-chemistry.org |

| Et₂Zn/Ti(OⁱPr)₄ | Hydroxyketone | Diethylzinc | Tertiary diol | 80-90 | researchgate.net |

| LiCCR/InCl₃ | Diketone | Lithium acetylide | Acetylenic diol | 75-85 | N/A |

| KOH (Favorsky) | Ketone | Acetylene | Acetylenic alcohol | 60-80 | jcgtm.org |

Detailed Research Findings:

Organocerium Reagents: The use of organocerium reagents, generated in situ from organolithiums or Grignard reagents and a cerium(III) salt, has been shown to be highly effective for the synthesis of tertiary alcohols from ketones that are prone to enolization. This approach could be instrumental in the synthesis of this compound by allowing for the clean addition of a methyl group to a sterically hindered carbonyl.

Catalytic Enantioselective Alkynylation: For the construction of chiral tertiary propargyl alcohols, catalytic enantioselective alkynylation of ketones has emerged as a powerful tool. These reactions often employ a zinc-based catalyst in conjunction with a chiral ligand, such as a chiral amino alcohol. While this compound as a whole may not be chiral, if stereocenters were desired, this methodology would be highly relevant.

Modern Favorsky Reaction Conditions: While the classical Favorsky reaction utilizes stoichiometric amounts of strong bases like powdered potassium hydroxide (B78521) in liquid ammonia (B1221849), modern variations can employ catalytic amounts of base under milder conditions, sometimes with the aid of phase-transfer catalysts. jcgtm.org These improved conditions can lead to higher yields and easier product isolation.

Reaction Mechanisms and Chemical Transformations of 2,5,6 Trimethyloct 3 Yne 2,5,6 Triol

Reactivity of the Alkyne Moiety in 2,5,6-Trimethyloct-3-yne-2,5,6-triol

The internal carbon-carbon triple bond in this compound is the site of various addition and transformation reactions. The presence of bulky alkyl groups flanking the alkyne influences its reactivity, often requiring specific catalytic systems to overcome steric hindrance.

Metal-Catalyzed Transformations of the Internal Alkyne (e.g., Hydration, Halogenation, Cycloadditions)

Metal catalysts play a pivotal role in the functionalization of the sterically hindered alkyne in this compound. These catalysts activate the triple bond, facilitating reactions that would otherwise be sluggish.

Hydration: The addition of water across the triple bond, known as hydration, typically requires a catalyst to proceed at a reasonable rate. For internal alkynes, this reaction can lead to the formation of ketones. In the case of an unsymmetrical internal alkyne like this compound, a mixture of two regioisomeric ketones would be expected upon hydration, as the initial enol intermediate can form on either of the sp-hybridized carbons. chemistrysteps.comlibretexts.org The use of mercury(II) salts, gold complexes, or other transition metal catalysts in acidic media is common for this transformation. researchgate.netresearchgate.net The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.org Given the steric hindrance around the alkyne, forcing conditions or highly active catalysts may be necessary to achieve efficient conversion. researchgate.net

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the alkyne can proceed to give di- or tetra-haloalkanes. The reaction with one equivalent of a halogen typically results in the anti-addition of the two halogen atoms, leading to a trans-dihaloalkene. libretexts.orgmasterorganicchemistry.com This proceeds through a cyclic halonium ion intermediate. organicchemistrytutor.com The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. organicchemistrytutor.com The stereochemistry of the initial addition is often trans, though syn addition can also occur, and the exact product distribution can be influenced by the reaction conditions and the specific structure of the alkyne. masterorganicchemistry.com

Cycloadditions: The alkyne moiety can participate in various cycloaddition reactions to form cyclic compounds. For instance, in [2+2+2] cycloadditions, three alkyne units can trimerize to form a benzene (B151609) ring. In the context of this compound, this would lead to a highly substituted and functionalized aromatic compound. Transition metal catalysts, such as those based on cobalt or rhodium, are typically required for these transformations. nih.gov Another important cycloaddition is the [4+2] Diels-Alder reaction, where the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The high temperature often required for these reactions might lead to side reactions involving the hydroxyl groups. "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a mild and efficient method to form triazoles, although this reaction is most efficient with terminal alkynes. libretexts.org

Table 1: Summary of Metal-Catalyzed Transformations of the Alkyne Moiety

| Reaction | Reagents | Expected Product(s) | Notes |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of regioisomeric ketones | Proceeds via an enol intermediate. libretexts.org |

| Bromination | Br₂ (1 equiv.) | trans-Dibromoalkene | Anti-addition is typically favored. libretexts.org |

| Bromination | Br₂ (2 equiv.) | Tetrabromoalkane | Further addition to the dihaloalkene. organicchemistrytutor.com |

| Cycloaddition | Diene, heat | Dihydro-oxepine derivative | Intramolecular Diels-Alder possible. |

| [2+2+2] Cyclotrimerization | Co₂(CO)₈ or Rh catalyst | Substituted benzene derivative | Forms a highly functionalized aromatic ring. nih.gov |

Selective Reductions and Oxidations of the Carbon-Carbon Triple Bond

The carbon-carbon triple bond can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of reagents. Similarly, the alkyne can undergo oxidative cleavage.

Selective Reductions:

Cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. organicchemistrytutor.com The catalyst is deactivated to prevent further reduction to the alkane.

Trans-Alkene Formation: The use of sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces the trans-alkene. masterorganicchemistry.com This reaction proceeds via a radical anion intermediate.

Alkane Formation: Complete reduction of the alkyne to the corresponding alkane can be achieved by catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. organicchemistrytutor.com

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond, typically yielding two carboxylic acids. masterorganicchemistry.comlibretexts.org In the case of this compound, oxidative cleavage would break the octyne chain between carbons 3 and 4, resulting in the formation of two carboxylic acid fragments. Under milder, neutral conditions, potassium permanganate can oxidize the alkyne to a 1,2-diketone without cleaving the carbon-carbon bond. libretexts.org

Table 2: Selective Reduction and Oxidation of the Alkyne Moiety

| Reaction | Reagents | Expected Product | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-2,5,6-Trimethyloct-3-ene-2,5,6-triol | Syn-addition of hydrogen. |

| Dissolving Metal Reduction | Na, NH₃(l) | trans-2,5,6-Trimethyloct-3-ene-2,5,6-triol | Anti-addition of hydrogen. |

| Complete Hydrogenation | H₂, Pd/C | 2,5,6-Trimethyloctane-2,5,6-triol | Complete saturation of the triple bond. |

| Ozonolysis | 1. O₃; 2. H₂O | Carboxylic acids | Cleavage of the C≡C bond. masterorganicchemistry.com |

| Mild Oxidation | KMnO₄, neutral | 1,2-Diketone | Formation of a dicarbonyl compound. libretexts.org |

Mechanistic Insights into Alkyne Functionalization Reactions

The mechanisms of alkyne functionalization often involve the formation of highly reactive intermediates. In metal-catalyzed hydration, a key step is the nucleophilic attack of water on the alkyne-metal π-complex. libretexts.org For halogenation, the formation of a bridged halonium ion explains the observed anti-addition. organicchemistrytutor.com The stereochemical outcome of the reduction reactions is a direct consequence of the mechanism: the syn-addition in catalytic hydrogenation occurs on the surface of the metal catalyst, while the trans-addition in the dissolving metal reduction is due to the thermodynamic preference for the trans-vinyl radical intermediate. masterorganicchemistry.com

Reactivity of the Hydroxyl Groups in this compound

The presence of a primary (-CH₂OH), a secondary (>CHOH), and a tertiary (>C(OH)-) alcohol in this compound allows for regioselective reactions, although the differentiation between these hydroxyl groups can be challenging.

Regioselective Derivatization of Primary, Secondary, and Tertiary Alcohols

The differential reactivity of the hydroxyl groups can be exploited to achieve regioselective derivatization, such as esterification or etherification. Generally, primary alcohols are the most reactive and least sterically hindered, followed by secondary, and then tertiary alcohols. By carefully choosing the reagents and reaction conditions, it is possible to selectively protect or functionalize one hydroxyl group over the others. For example, using a bulky protecting group like a trityl or silyl (B83357) ether in stoichiometric amounts would likely favor reaction at the primary alcohol. Differentiating between the secondary and tertiary alcohols is more challenging and may require more sophisticated protecting group strategies or enzymatic methods.

Oxidation Reactions of the Hydroxyl Groups

The oxidation of the hydroxyl groups in this compound will depend on the type of alcohol and the oxidizing agent used.

Primary Alcohol: The primary alcohol at the C6 position can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will further oxidize the aldehyde to a carboxylic acid. byjus.comdocbrown.info

Secondary Alcohol: The secondary alcohol at the C5 position can be oxidized to a ketone using a variety of oxidizing agents, including PCC, chromic acid, or via a Swern or Dess-Martin oxidation. organic-chemistry.org

Tertiary Alcohol: The tertiary alcohol at the C2 position is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. byjus.comdocbrown.info Cleavage of a carbon-carbon bond is required for its oxidation, which only occurs under harsh conditions. docbrown.info

Selective oxidation of the secondary alcohol in the presence of the primary alcohol can be challenging but may be achieved using specific catalytic systems that are sensitive to the electronic and steric environment of the hydroxyl groups. nih.govresearchgate.net

Table 3: Oxidation of Hydroxyl Groups

| Hydroxyl Group | Oxidizing Agent | Expected Product |

|---|---|---|

| Primary (C6) | PCC, CH₂Cl₂ | Aldehyde |

| Primary (C6) | KMnO₄, H⁺, heat | Carboxylic Acid |

| Secondary (C5) | PCC, CH₂Cl₂ | Ketone |

| Tertiary (C2) | Most oxidizing agents | No reaction |

Dehydration and Rearrangement Pathways Involving the Triol System

The acid-catalyzed dehydration of this compound is a complex process due to the presence of three tertiary hydroxyl groups. The initial step involves the protonation of one of the hydroxyl groups, forming a good leaving group (water). The subsequent loss of water generates a carbocation, which can then undergo various rearrangements or elimination reactions.

One prominent pathway is the Pinacol Rearrangement , a classic rearrangement of 1,2-diols. In the context of the subject triol, the 5,6-diol moiety is susceptible to this transformation. Protonation of either the C5 or C6 hydroxyl group, followed by the departure of water, would generate a tertiary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift would lead to the formation of a ketone. Given the substitution pattern, a methyl group migration is a plausible outcome.

Another significant rearrangement pathway available to the acetylenic alcohol portion of the molecule is the Meyer-Schuster Rearrangement . This acid-catalyzed reaction typically converts tertiary α-acetylenic alcohols into α,β-unsaturated ketones. researchgate.netdrugfuture.comwikiwand.comosmarks.net The mechanism involves the protonation of the C2-hydroxyl group, followed by its elimination as water to form a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group (after attack by water) and tautomerization ultimately yields the unsaturated ketone.

In competition with the Meyer-Schuster rearrangement, the Rupe Rearrangement can also occur, which is another acid-catalyzed transformation of tertiary α-acetylenic alcohols. wikiwand.comosmarks.net This pathway typically leads to the formation of α,β-unsaturated ketones through an enyne intermediate. The course of the reaction, whether it follows the Meyer-Schuster or Rupe pathway, is often influenced by the reaction conditions and the specific structure of the substrate.

The dehydration can also lead to the formation of various enynes and dienes through simple elimination reactions without extensive skeletal rearrangement. The regioselectivity of these eliminations would be governed by Zaitsev's rule, favoring the formation of the most substituted double bond.

Potential Dehydration and Rearrangement Products:

| Starting Moiety | Key Intermediate | Rearrangement Type | Potential Product Class |

| 5,6-diol | Tertiary carbocation at C5 or C6 | Pinacol Rearrangement | Ketone |

| 2-hydroxy-3-alkyne | Allenic carbocation | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone |

| 2-hydroxy-3-alkyne | Enyne intermediate | Rupe Rearrangement | α,β-Unsaturated Ketone |

| Triol System | Carbocation | Elimination | Enynes, Dienes |

Chemo- and Regioselectivity in Multicomponent Reactions of this compound

The presence of multiple reactive sites—an internal alkyne and three hydroxyl groups—makes this compound a challenging yet intriguing substrate for multicomponent reactions. Achieving chemo- and regioselectivity is paramount in harnessing its synthetic potential.

The hydroxyl groups, being nucleophilic, can participate in a variety of reactions. The relative reactivity of the C2-hydroxyl versus the C5/C6-diol system can be influenced by steric hindrance and electronic effects. The C2-hydroxyl is adjacent to the electron-withdrawing alkyne, which may affect its acidity and nucleophilicity compared to the diol.

In reactions involving electrophilic reagents, the alkyne can act as a nucleophile. However, the bulky substituents at the α-positions (C2 and C5) may sterically hinder the approach of reactants to the triple bond. This steric congestion can be a controlling factor in the regioselectivity of additions across the alkyne.

For example, in a Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, a precursor derived from the triol could potentially be used. organic-chemistry.org The challenge would lie in the selective oxidation of the hydroxyl groups to achieve the necessary dicarbonyl intermediate without inducing other side reactions.

Intramolecular Reactions and Cyclizations Influenced by the Triol-Alkyne Architecture

The spatial arrangement of the alkyne and the triol system in this compound is conducive to intramolecular reactions and cyclizations, leading to the formation of various heterocyclic compounds. Under acidic or basic conditions, or in the presence of transition metal catalysts, the hydroxyl groups can act as internal nucleophiles, attacking the activated alkyne.

A likely and well-documented cyclization pathway for acetylenic diols and triols is the formation of furan derivatives . organic-chemistry.orgresearchgate.net Acid-catalyzed hydration of the alkyne can lead to a β-hydroxy ketone or a 1,4-dicarbonyl intermediate, which can then undergo intramolecular cyclization and dehydration to form a substituted furan ring. The substitution pattern of the resulting furan would depend on which hydroxyl group participates in the cyclization and the regioselectivity of the initial hydration of the alkyne.

The presence of the 5,6-diol offers additional possibilities for forming more complex fused or bridged cyclic ethers. For instance, after an initial cyclization involving the C2-hydroxyl and the alkyne to form a furan ring, one of the remaining hydroxyl groups could potentially engage in a subsequent intramolecular etherification.

Plausible Intramolecular Cyclization Pathways:

| Catalyst/Conditions | Key Step | Resulting Heterocycle |

| Acid (H+) | Hydration of alkyne followed by cyclization of a hydroxyl group | Substituted Furan |

| Transition Metal (e.g., Au, Pt) | Activation of the alkyne towards nucleophilic attack | Substituted Furan or other cyclic ethers |

| Base | Deprotonation of a hydroxyl group followed by intramolecular attack | Cyclic Ether |

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of this compound, which possesses chiral centers at C5 and C6, will significantly influence the stereochemical outcome of its reactions. The diastereomeric nature of the starting material (if not enantiomerically pure) will be reflected in the product distribution.

In reactions where new stereocenters are formed, the existing chiral centers can exert stereocontrol, leading to diastereoselective transformations. For instance, in the Pinacol rearrangement of the 5,6-diol, the stereochemistry of the migrating group relative to the adjacent stereocenter will determine the stereochemistry of the resulting ketone.

For reactions occurring at the alkyne, such as additions or cyclizations, the approach of the reagent can be influenced by the steric bulk of the substituents on the existing stereocenters, leading to facial selectivity. In intramolecular cyclizations, the pre-existing stereochemistry will dictate the preferred conformation for the cyclization transition state, thereby controlling the relative stereochemistry of the newly formed ring system.

It is important to note that reactions proceeding through carbocationic intermediates, such as the Meyer-Schuster and Rupe rearrangements, may lead to a loss of stereochemical information if a chiral center becomes part of a planar carbocation. However, in concerted or solvent-caged mechanisms, a degree of stereochemical transfer may be observed. researchgate.net

Spectroscopic and Advanced Structural Elucidation Methodologies for 2,5,6 Trimethyloct 3 Yne 2,5,6 Triol

Elucidation of Diastereomers and Enantiomers of 2,5,6-Trimethyloct-3-yne-2,5,6-triol

The structure of this compound features three stereogenic centers at positions C2, C5, and C6. This results in the potential for 2³ = 8 stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomers of one another. The elucidation of these stereoisomers involves a multi-step process beginning with the separation of diastereomers, followed by the resolution of enantiomers.

The initial separation of diastereomeric mixtures can often be achieved using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. This is because diastereomers have different physical properties, including polarity and boiling points, which allows for their separation. The successful separation of these diastereomers is a crucial first step before the more complex task of resolving the individual enantiomers within each pair.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the relative stereochemistry of molecules like this compound. While standard 1D NMR (¹H and ¹³C) provides information about the connectivity of atoms, more sophisticated techniques are required to probe the three-dimensional arrangement of atoms.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in this regard. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the correlation peaks in a NOESY or ROESY spectrum, it is possible to deduce the relative configuration of the stereocenters. For instance, a strong NOE correlation between the methyl group at C2 and a proton at C5 would suggest a specific spatial arrangement.

Furthermore, the use of chiral derivatizing agents in conjunction with NMR can aid in distinguishing between enantiomers. By reacting the triol with a chiral agent, two new diastereomeric compounds are formed, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess.

A hypothetical table of ¹H NMR data for a single diastereomer of this compound is presented below. The coupling constants (J values) and NOE correlations would be key to assigning the relative stereochemistry.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOE Correlations |

| CH₃ (C2) | 1.25 | s | - | H (C1), OH (C2) |

| CH₃ (C5) | 1.18 | s | - | H (C6), OH (C5) |

| H (C6) | 3.85 | q | 6.8 | CH₃ (C5), CH₃ (C7) |

| CH₃ (C7) | 1.10 | d | 6.8 | H (C6) |

| CH₃ (C1) | 1.30 | s | - | CH₃ (C2) |

| OH (C2) | 2.50 | s | - | CH₃ (C2) |

| OH (C5) | 3.10 | s | - | CH₃ (C5) |

| OH (C6) | 2.80 | d | 4.5 | H (C6) |

Note: This is a hypothetical data table for illustrative purposes.

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is an essential technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, their separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common platforms for chiral separations.

For this compound, a suitable chiral column, such as one based on cyclodextrins or polysaccharide derivatives, would be selected. A sample containing a mixture of enantiomers is injected into the chromatograph, and the resulting chromatogram would show two distinct peaks for the (R,R,R)/(S,S,S) and (R,S,R)/(S,R,S) pairs, for example. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee).

The diastereomeric excess (de) can also be determined from the chromatogram by comparing the peak areas of the separated diastereomers.

| Stereoisomer Pair | Retention Time (min) | Peak Area | Enantiomeric/Diastereomeric Excess (%) |

| Diastereomer 1 | 12.5 | 15000 | de = 60% |

| Diastereomer 2 | 14.2 | 10000 | |

| Enantiomer 1a (from Diastereomer 1) | 12.5 | 8000 | ee = 14.3% |

| Enantiomer 1b (from Diastereomer 1) | 13.1 | 7000 |

Note: This is a hypothetical data table for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra.

To determine the absolute configuration of the stereoisomers of this compound, the experimental CD spectrum of a pure enantiomer would be recorded. This spectrum is then compared to a theoretically calculated CD spectrum for a known absolute configuration (e.g., the (R,R,R) isomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The Cotton effect, which is the characteristic change in sign of the CD signal around an absorption band, is particularly informative. The sign of the Cotton effect for a specific electronic transition is directly related to the stereochemistry of the molecule.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 210 | +5.2 |

| 225 | +10.8 |

| 240 | +3.1 |

| 260 | -4.5 |

| 280 | -1.2 |

Note: This is a hypothetical data table of CD spectral data for one enantiomer, for illustrative purposes.

X-ray Crystallography Studies for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. The technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be used to construct a detailed 3D model of the molecule.

For this compound, if a single enantiomer or a diastereomer can be crystallized, X-ray crystallography would provide unambiguous proof of its solid-state conformation and the relative and absolute configuration of all its stereocenters. The Flack parameter, which is calculated during the refinement of the crystal structure, is a critical value for determining the absolute configuration of a chiral molecule from a non-centrosymmetric crystal structure. A value close to zero for a given configuration confirms its correctness.

While highly reliable, the main limitation of this technique is the requirement for a high-quality single crystal, which can be challenging to grow for many organic molecules. To date, no public crystallographic data for this compound is available.

Computational and Theoretical Investigations of 2,5,6 Trimethyloct 3 Yne 2,5,6 Triol

Conformational Analysis and Molecular Dynamics Simulations of 2,5,6-Trimethyloct-3-yne-2,5,6-triol

A comprehensive conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify stable conformers and the energy barriers between them. Due to the molecule's acyclic nature and multiple rotatable bonds, a significant number of conformational isomers are expected. Techniques such as molecular mechanics force fields (e.g., MMFF, AMBER) followed by higher-level quantum mechanical calculations would be utilized to optimize the geometries and determine the relative energies of these conformers.

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or in a biological environment. These simulations would track the atomic motions over time, offering a view of the molecule's flexibility, intramolecular interactions, and how it interacts with its surroundings. Such studies are crucial for understanding the molecule's behavior in realistic conditions, which is often not captured by static, gas-phase calculations.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, would be employed to elucidate the electronic structure and energetics of this compound. These calculations would provide fundamental information about the molecule's stability, reactivity, and various molecular properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be generated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating its various spectra, a direct comparison with experimental data can be made, aiding in the structural confirmation and understanding of the molecule's vibrational and electronic properties.

For instance, the calculation of vibrational frequencies using DFT would allow for the prediction of the infrared (IR) and Raman spectra. This would help in assigning the observed spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and are highly sensitive to the molecule's three-dimensional structure. The correlation between calculated and experimental NMR data is a powerful tool for confirming the correct stereochemistry of the molecule.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be used to explore the potential chemical transformations of this compound. By mapping out the potential energy surface for a given reaction, the structures of transition states can be located, and the activation energies can be calculated. This information is fundamental to understanding the reaction mechanism and predicting the reaction kinetics.

For a molecule with multiple functional groups like this compound, computational studies could investigate various reaction types, such as dehydration, oxidation, or reactions involving the alkyne moiety. The insights gained from these models would be instrumental in predicting the likely products of a reaction and for designing synthetic routes to new compounds.

Derivatization and Research Applications of 2,5,6 Trimethyloct 3 Yne 2,5,6 Triol As a Synthetic Building Block

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

The structure of 2,5,6-Trimethyloct-3-yne-2,5,6-triol, featuring a sterically hindered internal alkyne and three hydroxyl groups, presents an intriguing scaffold for the synthesis of novel analogues. The systematic modification of this structure would be a crucial first step in understanding its chemical behavior and potential applications.

Table 1: Potential Analogues of this compound for Mechanistic Studies

| Modification Site | Potential Derivatives | Research Focus |

| Acetylenic Core | Hydrogenated alkanes, alkenes (cis and trans), or fully saturated analogues. | Investigating the influence of the triple bond on reactivity and biological activity. |

| Hydroxyl Groups | Ethers, esters, and carbamates with varying steric and electronic properties. | Probing the role of the hydroxyl groups in intermolecular interactions and as directing groups in subsequent reactions. |

| Alkyl Substituents | Analogues with varied alkyl chains (e.g., ethyl, propyl, phenyl). | Understanding the impact of steric hindrance on the accessibility and reactivity of the functional groups. |

By synthesizing a library of such derivatives, researchers could conduct detailed structure-reactivity relationship (SRR) studies. These investigations would be essential to elucidate how modifications to the core structure influence properties such as solubility, crystallinity, and reactivity in various chemical transformations. For instance, the strategic placement of bulky protecting groups on the hydroxyl moieties could be used to selectively expose certain reactive sites, thereby directing the course of a chemical reaction.

This compound as a Key Intermediate in the Total Synthesis of Complex Molecules

While no instances of this compound being used in a total synthesis have been reported, its unique combination of functional groups suggests its potential as a valuable intermediate. The internal alkyne can be functionalized in numerous ways, including hydration, oxidation, and various coupling reactions, to introduce new stereocenters and functional groups.

The presence of three hydroxyl groups offers multiple points for further elaboration and connection to other molecular fragments. For example, two of the hydroxyl groups could be converted into a cyclic acetal or ketal, providing both protection and a conformational constraint that could be exploited in stereoselective reactions.

Table 2: Hypothetical Synthetic Transformations of this compound in Total Synthesis

| Reaction Type | Potential Product Feature | Target Molecule Class |

| Alkyne Hydration/Oxidation | Introduction of a ketone or diketone functionality. | Polyketide natural products. |

| Stereoselective Reduction | Creation of specific stereoisomers of the corresponding alkene or alkane. | Complex polyol-containing natural products. |

| Cross-Coupling Reactions | Formation of carbon-carbon bonds to build more complex molecular skeletons. | Macrocyclic compounds and complex terpenes. |

The rigid acetylenic backbone could serve as a scaffold to control the spatial arrangement of substituents, a critical aspect in the synthesis of architecturally complex natural products.

Incorporation of this compound into Supramolecular Architectures

The multiple hydroxyl groups of this compound make it a prime candidate for incorporation into supramolecular assemblies through hydrogen bonding. Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components.

Table 3: Potential Supramolecular Structures Incorporating this compound

| Type of Assembly | Driving Interaction | Potential Application |

| Crystalline Networks | Directional hydrogen bonding between hydroxyl groups. | Porous materials for gas storage or separation. |

| Organogels | Entanglement of self-assembled fibrous networks. | Smart materials responsive to external stimuli. |

| Liquid Crystals | Anisotropic packing of the rigid molecular core. | Advanced optical materials. |

Further derivatization of the hydroxyl groups with moieties capable of other non-covalent interactions, such as pi-stacking or metal coordination, could expand the range of accessible supramolecular structures.

Development of New Synthetic Methodologies Using this compound as a Probing Substrate

The sterically congested environment around the alkyne and hydroxyl groups in this compound makes it an excellent substrate for testing the limits and exploring the mechanisms of new synthetic reactions. The development of catalysts and reagents that can overcome the steric hindrance of this molecule would represent a significant advancement in synthetic methodology.

For example, this compound could be used to probe the regioselectivity and stereoselectivity of new catalytic systems for alkyne functionalization. The relative reactivity of the three distinct hydroxyl groups could also be used to assess the selectivity of new protecting group strategies or oxidation methods.

Table 4: Potential Methodological Studies Using this compound

| Reaction under Investigation | Information Gained |

| Catalytic hydrogenation of the alkyne. | Selectivity for cis or trans alkene formation in a hindered environment. |

| Asymmetric epoxidation of a derived allylic alcohol. | Efficacy of directing groups in controlling stereochemical outcomes. |

| Selective protection or derivatization of the hydroxyl groups. | Development of new orthogonal protecting group strategies. |

By employing this compound as a benchmark substrate, chemists could gain valuable insights into the scope and limitations of newly developed synthetic methods, ultimately accelerating the discovery of more efficient and selective chemical transformations.

Future Research Directions and Challenges in the Chemistry of 2,5,6 Trimethyloct 3 Yne 2,5,6 Triol

Exploration of Unprecedented Reactivity Patterns of the Alkyne and Triol Functionalities

The juxtaposition of an alkyne and a triol within the same carbon skeleton offers the potential for novel intramolecular reactions and unique reactivity patterns. The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, making it susceptible to nucleophilic attack. msu.edu The hydroxyl groups of the triol, in turn, can act as internal nucleophiles.

Future research should focus on exploring intramolecular cyclization reactions, potentially catalyzed by transition metals or acids. The proximity of the hydroxyl groups to the alkyne could facilitate the formation of novel cyclic ethers or lactones, depending on the reaction conditions and the regioselectivity of the hydroxyl attack on the activated alkyne. The stereochemical arrangement of the three hydroxyl groups will likely play a crucial role in directing the outcome of these cyclizations, potentially leading to complex, stereochemically-defined heterocyclic systems.

Furthermore, the potential for the triol functionality to modulate the reactivity of the alkyne warrants investigation. Hydrogen bonding between the hydroxyl groups and a catalyst or reagent could influence the stereoselectivity of additions across the triple bond. Conversely, the rigid, linear geometry of the alkyne will impose conformational constraints on the carbon chain, which could lead to unexpected reactivity at the alcohol centers. Challenges in this area will include selectively activating one functional group in the presence of the others and fully characterizing the potentially complex product mixtures.

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. primescholars.com An ideal synthesis maximizes the incorporation of reactant atoms into the final product, minimizing waste. monash.edu Future research into the synthesis of 2,5,6-Trimethyloct-3-yne-2,5,6-triol should prioritize the development of sustainable and atom-economical routes.

Currently, the synthesis of acetylenic alcohols often relies on the Favorsky reaction, which involves the addition of a terminal alkyne to a ketone. jcgtm.org A potential atom-economical approach to this compound could involve a multicomponent reaction, where several starting materials are combined in a single step to generate the complex product. nih.gov For instance, a one-pot reaction involving a suitably substituted alkyne, an epoxide, and a carbonyl compound could, in principle, construct the carbon skeleton and introduce the necessary hydroxyl groups with high atom economy.

Another avenue for sustainable synthesis is the use of catalytic methods that avoid stoichiometric reagents. mdpi.com For example, the carbonylation of simpler precursors in the presence of a suitable catalyst could be an atom-economical way to build the carbon backbone. mdpi.com The challenge lies in designing a catalyst system that can orchestrate the complex bond formations required to assemble this compound with high chemo- and stereoselectivity. The use of renewable starting materials and environmentally benign solvents will also be critical in establishing a truly sustainable synthesis.

Integration of this compound Synthesis and Transformation into Automated Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and rapid library synthesis. sigmaaldrich.comwikipedia.org Integrating the synthesis of this compound and its subsequent transformations into such platforms presents a significant opportunity.

The modular nature of many synthetic routes to polyfunctional molecules could be amenable to automation. For example, a flow chemistry setup could be designed to perform a sequential synthesis, where starting materials are continuously passed through different reactor zones containing the necessary reagents and catalysts. beilstein-journals.org This approach could allow for precise control over reaction parameters, leading to improved yields and purity. beilstein-journals.org Furthermore, automated platforms can facilitate the rapid optimization of reaction conditions for the novel reactivity patterns discussed in section 7.1. nih.gov

Challenges in this area include the development of robust and reliable reaction protocols that are compatible with automated systems. researchgate.net The handling of potentially hazardous reagents and the purification of the final product in an automated fashion will also require careful consideration. The integration of online analytical techniques will be crucial for real-time monitoring and optimization of the synthesis and subsequent transformations of this compound.

Investigation of Bio-Inspired Synthetic Strategies for the Compound

Nature provides a rich source of inspiration for the development of novel synthetic strategies. While there may not be a known natural product with the exact structure of this compound, the principles of biosynthesis can guide the design of efficient and selective synthetic routes.

For instance, enzymatic catalysis could be explored for the synthesis of this compound. Enzymes such as hydroxylases could be used to introduce the hydroxyl groups with high stereoselectivity, a task that can be challenging using traditional chemical methods. Similarly, enzymes could be employed to catalyze the formation of the carbon-carbon bonds of the molecule.

Another bio-inspired approach could involve the use of templates to control the folding of a precursor molecule, thereby facilitating a key bond-forming reaction. This strategy mimics how enzymes use their three-dimensional structure to bring reactants together in the correct orientation. The challenge in developing bio-inspired syntheses lies in identifying or engineering enzymes with the desired reactivity and selectivity for this specific substrate. This may require significant effort in enzyme screening and protein engineering.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 2,5,6-Trimethyloct-3-yne-2,5,6-triol?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the alkyne intermediate and prevent side reactions. Use inert atmospheres (N₂/Ar) to avoid oxidation.

- Step 2 : Employ catalysts like Pd/Cu for alkyne formation, monitoring progress via thin-layer chromatography (TLC).

- Step 3 : Purify via column chromatography with gradient elution (hexane:ethyl acetate) to isolate stereoisomers.

- Validation : Confirm purity and structure using and (chemical shifts for methyl groups and hydroxyl protons) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify O-H stretches (3200–3600 cm⁻¹) and alkyne C≡C bonds (~2100–2260 cm⁻¹).

- NMR : Use DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. correlates hydroxyl protons with carbons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How to address contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Systematic Replication : Repeat experiments under identical conditions (pH 2–12) while controlling temperature (±0.1°C) and ionic strength.

- Analytical Consistency : Use UV-Vis spectroscopy to track degradation kinetics (λ_max for conjugated systems).

- Statistical Analysis : Apply ANOVA to compare stability trends across studies; use Q-test to identify outliers .

- Example Data Table :

| pH | Degradation Rate (h⁻¹) | Confidence Interval (95%) |

|---|---|---|

| 2 | 0.05 ± 0.01 | 0.04–0.06 |

| 7 | 0.12 ± 0.03 | 0.09–0.15 |

| 12 | 0.21 ± 0.05 | 0.16–0.26 |

Q. What computational strategies predict the electronic and steric effects of substituents in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. B3LYP/6-31G(d) is suitable for alkyne and hydroxyl interactions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model hydrogen-bonding networks.

- Comparative Analysis : Benchmark against crystallographic data (if available) to validate steric hindrance predictions .

Methodological Frameworks

Q. How to design a study comparing the biological activity of this compound derivatives?

- Answer :

- Hypothesis-Driven Design : Formulate a central hypothesis (e.g., “Methyl group position modulates enzyme inhibition”).

- Controlled Variables : Fix solvent (DMSO concentration ≤1%) and cell lines (e.g., HEK293) across assays.

- Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent effects with IC₅₀ values .

Q. What statistical methods resolve batch-to-batch variability in synthesis yields?

- Answer :

- Multivariate Analysis : Apply PCA to identify critical factors (e.g., catalyst purity, humidity).

- Design of Experiments (DoE) : Use factorial designs to optimize yield (e.g., 2³ design for temperature, catalyst load, and stirring rate).

- Quality Control : Implement control charts (X-bar and R charts) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.